molecular formula C11H12N2O B8800502 (S)-1,2,3,3A-Tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one CAS No. 214143-78-9

(S)-1,2,3,3A-Tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one

Cat. No.: B8800502
CAS No.: 214143-78-9
M. Wt: 188.23 g/mol
InChI Key: GWPNDQCLPKQEPD-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1,2,3,3A-Tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

214143-78-9

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(3aS)-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one

InChI

InChI=1S/C11H12N2O/c14-11-10-6-3-7-13(10)9-5-2-1-4-8(9)12-11/h1-2,4-5,10H,3,6-7H2,(H,12,14)/t10-/m0/s1

InChI Key

GWPNDQCLPKQEPD-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H]2C(=O)NC3=CC=CC=C3N2C1

Canonical SMILES

C1CC2C(=O)NC3=CC=CC=C3N2C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.5 ml of o-fluoro-nitrobenzene and 8.2 g of L-proline were stirred at 60° C. for 3 hours in 50 ml DMSO. The mixture was then evaporated in vacuo to give a yellow oil. This oil was dissolved in 250 ml 96% ethanol and was hydrogenated at normal pressure at room temperature using 2 g 5% Pd/C as catalyst. After completion of hydrogen uptake, the mixture was filtered and evaporated in vacuo to give the title compound. M.p. 169°-172° C.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 g
Type
catalyst
Reaction Step Three

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